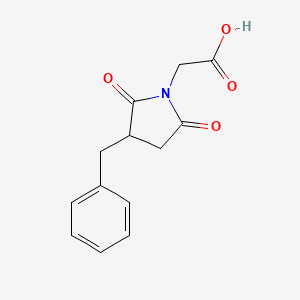

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound that features a pyrrolidine ring substituted with a benzyl group and two oxo groups at the 2 and 5 positions

准备方法

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a suitable precursor, such as an N-substituted piperidine, followed by functionalization to introduce the oxo groups . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .

Industrial Production Methods

Industrial production of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency . This method allows for the rapid and efficient formation of the pyrrolidine ring and subsequent functionalization steps.

化学反应分析

Reaction Conditions and Yields

This method highlights the importance of temperature control and solvent choice for optimizing ring formation and purity.

Hydrolysis Reactions

The acetyloxy group and pyrrolidine-2,5-dione moiety undergo hydrolysis under acidic or basic conditions:

-

Acid Hydrolysis : Cleaves the ester group to yield acetic acid and the corresponding alcohol.

-

Base Hydrolysis : Produces carboxylate salts, enhancing water solubility.

Mechanistic Insights

-

Electrophilic Carbonyl Reactivity : The 2,5-dione structure increases susceptibility to nucleophilic attack at the carbonyl carbons.

-

Steric Effects : The benzyl group at position 3 influences reaction rates by sterically hindering access to the carbonyl groups .

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly at the carbonyl positions. For example:

-

Amine Attack : Reacts with primary amines to form amide derivatives.

-

Thiol Substitution : Thiol-containing nucleophiles replace oxygen at carbonyl sites, forming thioester analogs.

Reaction Optimization

| Parameter | Effect |

|---|---|

| Polar aprotic solvents (e.g., DMF) | Enhance nucleophilicity and reaction rate |

| Temperature (60–80°C) | Balances reaction efficiency and product stability |

Derivatization for Biological Activity

Modifications of the acetic acid side chain and benzyl group have been explored to enhance pharmacological properties. For instance:

-

Esterification : The carboxylic acid group is esterified to improve blood-brain barrier permeability .

-

Benzyl Substitution : Electron-withdrawing groups on the benzyl ring modulate anticonvulsant activity in related compounds .

Example: Antiseizure Derivatives

| Derivative Structure | Key Modification | Biological Activity (ED₅₀, MES model) | Source |

|---|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Acetic acid → propanamide | 66.3 mg/kg (mice) |

Crystallographic and Stability Studies

While not a direct reaction, crystallographic data reveal intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds) that stabilize the compound in solid-state configurations. These interactions influence its solubility and reactivity in solution .

科学研究应用

Anticonvulsant Properties

One of the most notable applications of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is its anticonvulsant activity . Research has identified it as a promising candidate for treating various types of epilepsy.

Case Studies and Findings

- Broad-Spectrum Efficacy : The compound demonstrated significant efficacy in several seizure models, including the maximal electroshock (MES) test and the 6 Hz (32 mA) test. In these studies, it provided protection against seizures in mice, indicating its potential as a broad-spectrum anticonvulsant .

- Safety Profile : The compound exhibited a favorable safety margin with minimal acute neurological toxicity in motor coordination tests, such as the rotarod test . This suggests that it may be suitable for further development as a therapeutic agent.

Comparative Data

Analgesic Effects

In addition to its anticonvulsant properties, this compound has shown promising analgesic effects .

Efficacy Data

| Study | Pain Model | Dose (mg/kg) | Pain Reduction (%) | Notes |

|---|---|---|---|---|

| Capsaicin-induced | 20-80 | Dose-dependent | Significant reduction observed | |

| Oxaliplatin-induced | 40 | Notable improvement | Effective in tactile allodynia |

Metabolic Stability and ADME-Tox Properties

Understanding the ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for the development of any pharmacological agent.

Findings

- Metabolic Stability : Studies indicated that this compound exhibits excellent metabolic stability on human liver microsomes . Less than 4% of the compound was metabolized during testing, suggesting a lower likelihood of adverse metabolic interactions.

- CYP Enzyme Interaction : The compound showed negligible inhibition of key cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are often implicated in drug-drug interactions . This characteristic enhances its safety profile for potential therapeutic use.

作用机制

The mechanism of action of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

相似化合物的比较

Similar Compounds

Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substitution pattern and functional groups.

Benzyl-substituted pyrrolidines: Similar to (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid but may lack the oxo groups or have different substituents on the benzyl group

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of anticonvulsant agents. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and safety profiles based on diverse research findings.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine compounds, including this compound, exhibit significant anticonvulsant properties. The efficacy of these compounds has been evaluated using several seizure models in mice.

Key Findings from Research

-

Efficacy in Seizure Models :

- In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated potent activity in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one derivative showed an ED50 value of 31.64 mg/kg in the MES model and 75.41 mg/kg in the scPTZ model .

- Another study highlighted a compound with robust antiseizure activity across multiple models, including the 6 Hz seizure model, indicating a broad spectrum of efficacy .

-

Mechanisms of Action :

- The mechanism by which these compounds exert their anticonvulsant effects appears to involve interactions with voltage-sensitive sodium channels and modulation of glutamate transporters. Specifically, the compounds have been shown to enhance glutamate uptake in glial cells, suggesting a potential mechanism for their neuroprotective effects .

- Additionally, some derivatives have demonstrated balanced inhibition of sodium and calcium channels while exhibiting minimal off-target effects compared to established antiepileptic drugs like valproic acid and ethosuximide .

Safety Profile

The safety profile of this compound derivatives has been a focal point in recent research:

- Toxicity Studies :

- In preclinical assessments, certain derivatives showed favorable safety margins with minimal neurological toxicity as evidenced by rotarod tests. For example, one compound displayed a TD50 greater than 500 mg/kg, indicating a high safety threshold compared to traditional antiepileptics .

- Hepatotoxicity studies conducted on several derivatives revealed no significant cytotoxic effects at concentrations up to 10 µM in HepG2 cell lines, suggesting a promising safety profile for further development .

Comparative Efficacy Table

The following table summarizes the efficacy and safety profiles of various derivatives related to this compound:

| Compound Name | ED50 (MES) mg/kg | ED50 (scPTZ) mg/kg | TD50 mg/kg | Safety Margin |

|---|---|---|---|---|

| Compound A | 31.64 | 75.41 | >500 | High |

| Compound B | 62.14 | 130.6 | >300 | Moderate |

| Compound C | 75.59 | 221.7 | >400 | High |

属性

IUPAC Name |

2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCBYVIWCYKBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。